molecular formula C5H11ClF3NO B2439091 1-(Trifluoromethoxy)butan-2-amine hcl CAS No. 2055390-07-1

1-(Trifluoromethoxy)butan-2-amine hcl

Cat. No. B2439091
M. Wt: 193.59
InChI Key: NLOODZLEUWPYDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Trifluoromethoxy)butan-2-amine hydrochloride is a compound with the CAS Number: 2055390-07-1 . It has a molecular weight of 193.6 and is a white, crystalline powder. It belongs to the class of organic compounds known as secondary amines.


Molecular Structure Analysis

The InChI code for 1-(Trifluoromethoxy)butan-2-amine hydrochloride is 1S/C5H10F3NO.ClH/c1-2-4(9)3-10-5(6,7)8;/h4H,2-3,9H2,1H3;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

1-(Trifluoromethoxy)butan-2-amine hcl is a powder . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Chemodosimetric Sensors

The trifluoroacetyl acetonate naphthalimide derivative, a related compound to 1-(Trifluoromethoxy)butan-2-amine hcl, demonstrates its application in chemodosimetry. It selectively reacts with hydrazine, leading to OFF–ON fluorescence and color changes, making it a promising candidate for environmental and biological sensing applications (Lee et al., 2013).

Kinetics and Mechanism Studies

The HCl-catalyzed deprotection of Boc-protected amine, closely related to the chemical structure of interest, has been studied to understand the kinetics and mechanisms involved in reactions of similar compounds (Ashworth et al., 2010).

Corrosion Inhibition

Studies on N-Butyl amine grafted onto epoxy resin suggest that derivatives of butan-2-amines, like 1-(Trifluoromethoxy)butan-2-amine hcl, may have potential applications in corrosion inhibition, particularly for metals like aluminum in acidic environments (Oki et al., 2013).

Optical Detection of Amines

Methyl 3-trifluoroacetyl-131-deoxo-pyropheophorbide-a and its derivatives, which bear similarity to 1-(Trifluoromethoxy)butan-2-amine hcl, show potential in the optical detection of amines. These compounds undergo color and absorption changes upon reacting with amines, suggesting their use in chemical sensing (Tamiaki et al., 2013).

Weak Hydrogen Bond Studies

Research involving the complex of quinuclidine with trifluoromethane, which includes structures similar to 1-(Trifluoromethoxy)butan-2-amine hcl, contributes to the understanding of weak hydrogen bonds, potentially influencing the development of novel molecular recognition systems (Gou et al., 2014).

Polymer Chemistry

In polymer chemistry, the use of amines similar to 1-(Trifluoromethoxy)butan-2-amine hcl has been explored in the single electron transfer living radical polymerization (SET-LRP), indicating potential applications in the efficient synthesis of polymers (Moreno et al., 2017).

Synthesis of Chiral Amines

Research into the synthesis of chiral amines, such as butan-2-amine, highlights the potential utility of similar compounds like 1-(Trifluoromethoxy)butan-2-amine hcl in pharmaceutical applications, particularly in the production of optically active small molecules (Ducrot et al., 2021).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 , indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation respectively.

properties

IUPAC Name

1-(trifluoromethoxy)butan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3NO.ClH/c1-2-4(9)3-10-5(6,7)8;/h4H,2-3,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOODZLEUWPYDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Trifluoromethoxy)butan-2-amine hcl

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